molecular formula C16H24Br2O B14319099 2,6-Bis(bromomethyl)-4-octylphenol CAS No. 112921-43-4

2,6-Bis(bromomethyl)-4-octylphenol

Cat. No.: B14319099
CAS No.: 112921-43-4
M. Wt: 392.2 g/mol
InChI Key: ZNHTZJYZXLSQRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Bis(bromomethyl)-4-octylphenol is an organic compound belonging to the family of phenols It is characterized by the presence of two bromomethyl groups at the 2 and 6 positions and an octyl group at the 4 position on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(bromomethyl)-4-octylphenol typically involves the bromination of 4-octylphenol. The reaction is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is conducted under reflux conditions in an inert solvent like carbon tetrachloride or chloroform .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis(bromomethyl)-4-octylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Derivatives with various functional groups replacing the bromomethyl groups.

    Oxidation: Quinones and related compounds.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

2,6-Bis(bromomethyl)-4-octylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Bis(bromomethyl)-4-octylphenol involves its ability to undergo various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with molecular targets, such as enzymes and receptors, thereby modulating their activity. The compound’s bromomethyl groups are particularly reactive, making it a useful tool in chemical biology for modifying biomolecules .

Comparison with Similar Compounds

Uniqueness: 2,6-Bis(bromomethyl)-4-octylphenol is unique due to the presence of the octyl group, which enhances its hydrophobicity and potentially its interaction with lipid membranes. This makes it particularly useful in applications where membrane permeability is crucial.

Properties

CAS No.

112921-43-4

Molecular Formula

C16H24Br2O

Molecular Weight

392.2 g/mol

IUPAC Name

2,6-bis(bromomethyl)-4-octylphenol

InChI

InChI=1S/C16H24Br2O/c1-2-3-4-5-6-7-8-13-9-14(11-17)16(19)15(10-13)12-18/h9-10,19H,2-8,11-12H2,1H3

InChI Key

ZNHTZJYZXLSQRG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC(=C(C(=C1)CBr)O)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.